molecular formula C21H23N3O2 B12489150 N'-acetyl-2-(1-benzylindol-3-yl)-N,N'-dimethylacetohydrazide

N'-acetyl-2-(1-benzylindol-3-yl)-N,N'-dimethylacetohydrazide

Cat. No.: B12489150
M. Wt: 349.4 g/mol
InChI Key: NUPHCDOVFUFJIM-UHFFFAOYSA-N
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Description

N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetylation: The benzylated indole is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Hydrazide Formation: The final step involves the reaction of the acetylated benzylindole with dimethylhydrazine to form N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide is unique due to its specific acetyl and dimethylhydrazide functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

This detailed article provides a comprehensive overview of N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N'-acetyl-2-(1-benzylindol-3-yl)-N,N'-dimethylacetohydrazide

InChI

InChI=1S/C21H23N3O2/c1-16(25)22(2)23(3)21(26)13-18-15-24(14-17-9-5-4-6-10-17)20-12-8-7-11-19(18)20/h4-12,15H,13-14H2,1-3H3

InChI Key

NUPHCDOVFUFJIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)N(C)C(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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